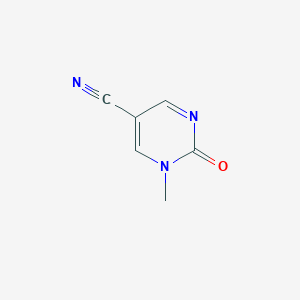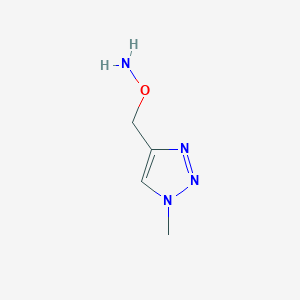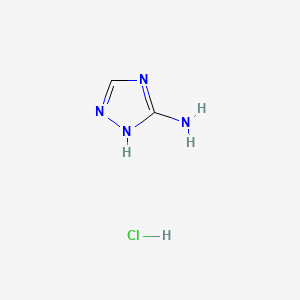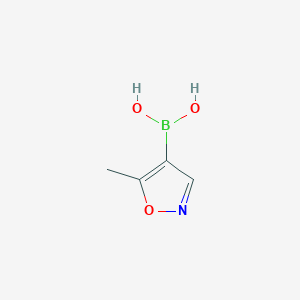
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization and methylation steps. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups, leading to diverse pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
- 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
- 2-Methyl-4-oxo-1,2-dihydropyrimidine-5-carbonitrile
- 1,3-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
13638-15-8 |
|---|---|
Fórmula molecular |
C6H5N3O |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-9-4-5(2-7)3-8-6(9)10/h3-4H,1H3 |
Clave InChI |
SUHPOEHIBTYTKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=NC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)




![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)




![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)
